

# Cypyrafluone molecular formula and weight

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Compound of Interest		
Compound Name:	Cypyrafluone	
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# Cypyrafluone: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Cypyrafluone** is a novel herbicide that has demonstrated significant efficacy in controlling a variety of weeds, particularly in wheat fields.[1][2] As a member of the benzoylpyrazole class of herbicides, its mode of action is the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1][3][4] This document provides a comprehensive technical overview of **Cypyrafluone**, including its chemical properties, mechanism of action, and relevant experimental data and protocols.

## **Chemical Properties**

**Cypyrafluone** is a synthetic compound with the following molecular characteristics:



Property	Value	Source
Molecular Formula	C20H19CIF3N3O3	INVALID-LINK
Molecular Weight	441.83 g/mol	[3][4]
IUPAC Name	1-[2-chloro-3-[(3-cyclopropyl-5-hydroxy-1-methyl-1H-pyrazol-4-yl)carbonyl]-6- (trifluoromethyl)phenyl]piperidin-2-one	INVALID-LINK
CAS Registry Number	1855929-45-1	INVALID-LINK

#### **Mechanism of Action: HPPD Inhibition**

Cypyrafluone's herbicidal activity stems from its potent inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1][3][4] HPPD is a key enzyme in the catabolic pathway of tyrosine, catalyzing the conversion of 4-hydroxyphenylpyruvate to homogentisic acid (HGA).[1][3] HGA is a precursor for the biosynthesis of essential molecules in plants, including plastoquinone and tocopherols.

The inhibition of HPPD by **Cypyrafluone** leads to a cascade of downstream effects:

- Depletion of Plastoquinone: Plastoquinone is a vital cofactor for the enzyme phytoene desaturase, which is involved in the carotenoid biosynthesis pathway.
- Inhibition of Carotenoid Biosynthesis: The lack of plastoquinone halts the production of carotenoids.
- Photo-oxidation of Chlorophyll: Carotenoids protect chlorophyll from photo-oxidation. Without this protection, chlorophyll is rapidly degraded by sunlight.
- Bleaching and Plant Death: The degradation of chlorophyll results in the characteristic "bleaching" or whitening of the plant tissues, ultimately leading to growth cessation and death.[1]

**Caption:** Cypyrafluone's inhibition of the HPPD enzyme and its downstream effects.



# **Efficacy and Target Weeds**

**Cypyrafluone** is effective against a broad spectrum of annual grasses and some broadleaf weeds in wheat.[5] It is particularly effective against species that have developed resistance to other classes of herbicides.[2]

Target Weed Species	Common Name	Efficacy
Alopecurus aequalis	Shortawn foxtail	High
Alopecurus japonicus	Japan foxtail	High
Alopecurus myosuroides	Black-grass	High
Phalaris minor	Little seed canary grass	High
Polypogon fugax	Ditch polypogon	High
Poa annua	Annual bluegrass	High
Stellaria media	Common chickweed	Effective
Capsella bursa-pastoris	Shepherd's-purse	Effective
Brassica campestris	Field mustard	Effective

# **Experimental Data Dissipation Kinetics**

A study on the dissipation of **Cypyrafluone** in winter wheat fields provided the following data: [6]

Matrix	Half-life (days)
Soil	1.47 - 1.55
Wheat Plant	1.00 - 1.03

## **Terminal Residues in Wheat**

The same study analyzed the terminal residues of **Cypyrafluone** at harvest:[6]



Application Dose	Wheat Plant Residue (mg/kg)	Grain Residue (mg/kg)
Recommended Dose	0 - 0.0025	Not Detected
1.5x Recommended Dose	0.0044 - 0.0057	0.0049

# Experimental Protocols HPPD Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of **Cypyrafluone** against Arabidopsis thaliana HPPD (AtHPPD).

**Caption:** Workflow for determining the IC50 value of **Cypyrafluone** against HPPD.

#### Methodology:

- Expression and Purification of Recombinant AtHPPD: The gene encoding Arabidopsis
  thaliana HPPD is cloned into an expression vector and transformed into a suitable host (e.g.,
  E. coli). The recombinant protein is then expressed and purified using standard
  chromatographic techniques.
- Assay Buffer Preparation: A suitable assay buffer is prepared, typically containing a buffering agent (e.g., potassium phosphate), a reducing agent (e.g., ascorbate) to maintain the active state of the iron cofactor, and other necessary components.
- Reaction Mixture: A reaction mixture is prepared containing the assay buffer, a known concentration of the purified AtHPPD enzyme, and varying concentrations of Cypyrafluone.
- Reaction Initiation and Incubation: The enzymatic reaction is initiated by the addition of the substrate, 4-hydroxyphenylpyruvate. The reaction is then incubated at a controlled temperature for a specific period.
- Measurement of Enzyme Activity: The activity of the HPPD enzyme is determined by
  measuring the rate of substrate consumption or product formation. This can be done
  spectrophotometrically by monitoring the change in absorbance at a specific wavelength.



• IC50 Calculation: The concentration of **Cypyrafluone** that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.

## **Molecular Docking**

Molecular docking studies are performed to predict the binding mode of **Cypyrafluone** within the active site of the HPPD enzyme.[1][7]

#### Methodology:

- Protein and Ligand Preparation: The three-dimensional structure of the HPPD enzyme is obtained from a protein data bank or generated through homology modeling. The structure of Cypyrafluone is built and optimized using molecular modeling software.
- Docking Simulation: A molecular docking program is used to predict the binding poses of
   Cypyrafluone within the active site of the HPPD enzyme. The program explores various
   conformations and orientations of the ligand and scores them based on their predicted
   binding affinity.
- Analysis of Binding Interactions: The predicted binding poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and coordination with the active site metal ion (Fe<sup>2+</sup>), which contribute to the binding affinity.[1][7] A study found that Cypyrafluone forms a bidentate coordination interaction with the Fe<sup>2+</sup> atom in the active site of HPPD.[1][7]

## **QuEChERS Method for Residue Analysis in Wheat**

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a sample preparation technique used for the analysis of pesticide residues in food matrices.[6]

**Caption:** A generalized workflow for the QuEChERS method.

#### Methodology:

 Sample Homogenization: A representative sample of wheat (plant or grain) is homogenized to ensure uniformity.



- Extraction: A known weight of the homogenized sample is placed in a centrifuge tube.

  Acetonitrile and a salt mixture (typically magnesium sulfate and sodium chloride) are added.

  The tube is shaken vigorously to extract the pesticides into the organic solvent.
- Centrifugation: The sample is centrifuged to separate the organic layer from the solid matrix and aqueous phase.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant is transferred to a new tube containing a d-SPE sorbent (e.g., primary secondary amine (PSA) to remove fatty acids and C18 to remove nonpolar interferences). The tube is shaken and then centrifuged.
- Analysis: The final supernatant is analyzed by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) to identify and quantify Cypyrafluone.

## Conclusion

**Cypyrafluone** is a highly effective HPPD-inhibiting herbicide with a well-defined mechanism of action. Its efficacy against a range of problematic weeds in wheat, coupled with its relatively rapid dissipation in the environment, makes it a valuable tool in modern agriculture. The experimental protocols outlined in this document provide a framework for the continued research and development of this and similar compounds.

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